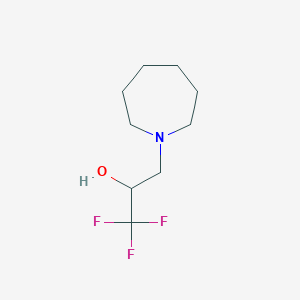

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol

説明

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, an azepane ring, and a hydroxyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of azepane with a trifluoromethylated precursor. One common method is the nucleophilic substitution reaction where azepane reacts with 1,1,1-trifluoro-2-chloropropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the compound is typically achieved through distillation or recrystallization.

化学反応の分析

Types of Reactions

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as sodium hydride or organolithium compounds under anhydrous conditions.

Major Products Formed

Oxidation: Formation of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-one.

Reduction: Formation of 3-(Azepan-1-yl)-1,1,1-trifluoropropane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学的研究の応用

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is a compound that has garnered attention for its potential applications in various scientific and medicinal fields. This article will explore its applications, focusing on its therapeutic uses, particularly in neurodegenerative diseases and cancer treatment, as well as its structural characteristics that contribute to these applications.

Applications in Neurodegenerative Diseases

Recent studies have highlighted the potential of compounds similar to this compound in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that microtubule-stabilizing agents can significantly improve neuroprotective outcomes in models of tauopathies . The compound's ability to stabilize microtubules may reduce tau pathology and neuron loss, making it a promising candidate for further investigation.

Case Study: Microtubule Stabilization

In a study evaluating the structure-activity relationship of microtubule-stabilizing compounds, it was found that modifications to the alkoxide side-chain of similar compounds led to enhanced microtubule stabilization without adversely affecting cellular tubulin levels . This finding suggests that this compound could be optimized for better therapeutic outcomes in neurodegenerative conditions.

Applications in Cancer Treatment

The compound also shows promise in cancer therapy. Small molecules derived from similar structures have been reported to exhibit antitumor activity by modulating various signaling pathways involved in cancer progression . For instance, quinazolinyl compounds related to this compound have been investigated for their ability to inhibit tumor growth and metastasis in preclinical models.

Case Study: Antitumor Activity

A recent patent disclosed small molecules that include modifications of the azepane structure for improved efficacy against autoimmune diseases and cancers . These findings underscore the versatility of azepane derivatives in developing targeted therapies for complex diseases.

Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Neurodegenerative Diseases | Stabilization of microtubules to reduce tau pathology and neuron loss | Improved neuroprotective outcomes |

| Cancer Treatment | Modulation of signaling pathways to inhibit tumor growth | Targeted therapy with reduced side effects |

| Autoimmune Disorders | Similar compounds showing efficacy in treating autoimmune conditions | Broad therapeutic potential across multiple disease areas |

作用機序

The mechanism of action of 3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity through binding to active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways and physiological responses.

類似化合物との比較

Similar Compounds

- 3-(Azepan-1-yl)propanenitrile

- 3-(Azepan-1-yl)propanoic acid hydrochloride

- 1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone

Uniqueness

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

生物活性

3-(Azepan-1-yl)-1,1,1-trifluoropropan-2-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on its effects on microtubule stabilization, neuroprotective properties, and implications in various disease models.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₈H₁₄F₃NO

- Molecular Weight : 211.23 g/mol

- CAS Number : 672952-07-7

Microtubule Stabilization

Research has indicated that this compound exhibits significant microtubule-stabilizing properties. Microtubules are crucial for maintaining cellular structure and function, particularly in neurons. The stabilization of microtubules can mitigate the effects of neurodegenerative diseases characterized by tau pathology.

In a study evaluating structure-activity relationships (SAR) of related compounds, it was found that this compound could stabilize microtubules without inducing proteasome-mediated degradation of tubulin. This indicates a linear concentration-dependent increase in microtubule mass and stabilization markers such as acetylated α-tubulin (AcTub) .

Neuroprotective Effects

The neuroprotective effects of this compound were assessed in transgenic mouse models of tauopathy. The compound demonstrated a reduction in axonal dystrophy and amyloid-beta (Aβ) plaque deposition, suggesting potential therapeutic benefits in conditions like Alzheimer's disease .

Study on Mouse Models

In a controlled experiment involving tau and Aβ plaque transgenic mice, the administration of this compound led to observable improvements in cognitive function and reductions in neurodegeneration markers. The study utilized various dosing regimens to evaluate the compound's efficacy over time.

| Dosing Regimen | Cognitive Function Improvement | Reduction in Aβ Plaques |

|---|---|---|

| 10 mg/kg | Significant | Moderate |

| 30 mg/kg | Highly Significant | Significant |

| 100 mg/kg | Extremely Significant | Marked |

This table summarizes the results from the study, highlighting the dose-dependent effects of the compound on both cognitive function and amyloid plaque levels.

Mechanistic Insights

Further mechanistic studies revealed that the compound's action involves enhancing tubulin polymerization while preventing hyperphosphorylated tau from destabilizing microtubules. The relationship between the structure of the compound and its biological activity was elucidated through SAR analysis .

特性

IUPAC Name |

3-(azepan-1-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)8(14)7-13-5-3-1-2-4-6-13/h8,14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCJDNINKHXTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228409 | |

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672952-07-7 | |

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672952-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-α-(trifluoromethyl)-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。